molecular formula C7H9BO3 B2410143 3-Hydroxy-2-methylphenylboronic acid CAS No. 948592-46-9

3-Hydroxy-2-methylphenylboronic acid

Cat. No.: B2410143
CAS No.: 948592-46-9
M. Wt: 151.96
InChI Key: FOGKAKXPNOXDAM-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylphenylboronic acid is an organic compound with the molecular formula C7H9BO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a hydroxyl group at the third position and a methyl group at the second position

Properties

IUPAC Name

(3-hydroxy-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGKAKXPNOXDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-hydroxy-2-methylphenyl halides using boronic acid derivatives. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are known for their mild conditions and high yields, making them suitable for the efficient production of boronic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce ketones or aldehydes .

Mechanism of Action

The mechanism of action of 3-hydroxy-2-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that have active sites containing serine or threonine residues. The compound can also participate in Suzuki-Miyaura coupling reactions, where it undergoes transmetalation with palladium complexes to form carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methylphenylboronic acid: Similar in structure but with the hydroxyl and methyl groups swapped.

    3-Methoxyphenylboronic acid: Contains a methoxy group instead of a hydroxyl group.

    3-Formylphenylboronic acid: Contains a formyl group instead of a hydroxyl group.

Uniqueness

3-Hydroxy-2-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a hydroxyl and a methyl group on the phenyl ring allows for unique interactions and applications in various chemical reactions and biological systems .

Biological Activity

3-Hydroxy-2-methylphenylboronic acid (also known as 2-Hydroxy-3-methylphenylboronic acid) is a compound of significant interest in medicinal chemistry due to its unique biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C7_7H9_9BO3_3
Molecular Weight: 155.96 g/mol

This compound exhibits biological activity primarily through its ability to form coordinate covalent bonds with nucleophilic sites in biological molecules. This property allows it to interact with various proteins and enzymes, influencing their activity. Notably, the boronic acid group can form reversible covalent bonds with serine and cysteine residues in proteins, which is crucial for its pharmacological effects.

Biological Activities

  • Anticancer Activity
    • Research indicates that compounds containing boronic acids can exhibit selective cytotoxicity against cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed moderate activity against prostate cancer cell lines (LAPC-4) with IC50_{50} values around 10 µM, suggesting potential as an anticancer agent .
  • Inhibition of Enzymatic Activity
    • Boronic acids are known to inhibit proteasome activity, which plays a vital role in regulating protein degradation. The inhibition of the proteasome can lead to apoptosis in cancer cells, making boronic acids promising candidates for cancer therapy .
  • Antimicrobial Properties
    • Some studies have reported that boronic acid derivatives possess antimicrobial properties against various pathogens. These compounds can disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism .

Case Study 1: Anticancer Efficacy

In a recent study focusing on the structure-activity relationship (SAR) of boronic acid derivatives, researchers synthesized several analogs of this compound. The results showed varying degrees of antiproliferative activity against different cancer cell lines. Notably, the introduction of specific substituents on the phenyl ring enhanced the selectivity and potency of these compounds against prostate cancer cells .

Case Study 2: Proteasome Inhibition

A study evaluated the effects of this compound on proteasome activity in human cancer cell lines. The compound was found to significantly inhibit the proteasome, leading to an accumulation of pro-apoptotic factors and subsequent induction of apoptosis in treated cells. This mechanism underlines its potential use as a therapeutic agent in cancer treatment .

Data Table: Biological Activity Summary

Activity TypeDescriptionIC50_{50} ValueReference
AnticancerSelective cytotoxicity against LAPC-4 cells~10 µM
Proteasome InhibitionInhibition leading to apoptosisNot specified
AntimicrobialDisruption of bacterial metabolismVaries by pathogen

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